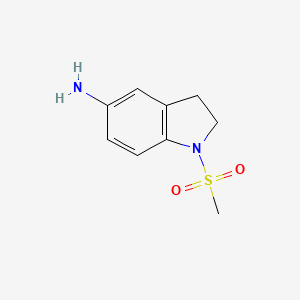

1-(Methylsulfonyl)indolin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKFJCABSSCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352881 | |

| Record name | 1-(methylsulfonyl)indolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299921-01-0 | |

| Record name | 1-(methylsulfonyl)indolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methylsulfonyl)indolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)indolin-5-amine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activity of 1-(Methylsulfonyl)indolin-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel indoline derivatives. The guide details the physicochemical characteristics of the compound, outlines a detailed hypothetical protocol for its synthesis and purification, and explores its likely role as an activator of Pyruvate Kinase M2 (PKM2), a critical enzyme implicated in cancer metabolism. The associated signaling pathway and a relevant experimental protocol for assessing its biological activity are also presented.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring an indoline core substituted with a methylsulfonyl group at the 1-position and an amine group at the 5-position.

Structural Information

The structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-amine |

| Molecular Formula | C₉H₁₂N₂O₂S[1] |

| SMILES | CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[1] |

| InChI | InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3[1] |

| InChIKey | JLXKFJCABSSCPF-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 212.27 g/mol | Calculated |

| Monoisotopic Mass | 212.06195 Da | PubChemLite[1] |

| XlogP (predicted) | 0.4 | PubChemLite[1] |

| Boiling Point (predicted for a related compound) | 511.8±43.0 °C at 760 mmHg | ChemicalBook[2] |

| Density (predicted for a related compound) | 1.38±0.1 g/cm³ | Not Found |

| pKa (predicted for a related compound) | 3.64±0.10 | Not Found |

Experimental Protocols

The following sections detail a hypothetical synthesis and purification protocol for this compound, based on established chemical methodologies for similar compounds.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the synthesis of the 5-aminoindoline precursor followed by its N-sulfonylation.

Step 1: Synthesis of 5-Aminoindoline

This can be achieved through the reduction of 5-nitroindoline.

-

Materials: 5-nitroindoline, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a stirred suspension of 5-nitroindoline (1 equivalent) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoindoline.

-

Step 2: N-Sulfonylation of 5-Aminoindoline

-

Materials: 5-aminoindoline, Methanesulfonyl chloride (CH₃SO₂Cl), Pyridine (or another suitable base), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-aminoindoline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification Protocol

The crude product can be purified using column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane. The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with the gradient mobile phase, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Biological Activity and Signaling Pathway

Derivatives of 1-(sulfonyl)indoline have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, playing a crucial role in tumor metabolism and growth.

PKM2 Signaling Pathway in Cancer

In cancer cells, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is less efficient at converting phosphoenolpyruvate (PEP) to pyruvate, leading to an accumulation of glycolytic intermediates that are shunted into anabolic pathways to support cell proliferation. Small molecule activators, such as potentially this compound, can promote the formation of the active tetrameric state of PKM2. This enhanced enzymatic activity redirects glucose metabolism towards oxidative phosphorylation, thereby reducing the anabolic precursors available for cancer cell growth and potentially inhibiting tumor progression.

References

1-(Methylsulfonyl)indolin-5-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Methylsulfonyl)indolin-5-amine, a molecule of interest in medicinal chemistry and drug discovery. This guide collates critical chemical data, and outlines a framework for its potential experimental investigation.

Core Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 299921-01-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [2] |

| Molecular Weight | 212.27 g/mol | N/A |

| Monoisotopic Mass | 212.06195 Da | [2] |

Physicochemical Properties

A summary of key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | [2] |

| SMILES | CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | [2] |

| InChI | InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | [2] |

| InChIKey | JLXKFJCABSSCPF-UHFFFAOYSA-N | [2] |

Proposed Experimental Workflow

The following diagram outlines a generalized workflow for the initial characterization and evaluation of this compound in a drug discovery context. This workflow is a representative model and may be adapted based on specific research objectives.

Hypothetical Signaling Pathway Interaction

To illustrate a potential application in drug discovery, the following diagram depicts a hypothetical signaling pathway that could be modulated by an inhibitor, such as a derivative of this compound. This is a conceptual representation and does not imply a known biological activity for this specific compound.

Experimental Protocols

Detailed experimental protocols would be dependent on the specific research question. However, foundational methodologies would likely include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound, ¹H and ¹³C NMR spectra would be acquired. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a spectrometer (e.g., 400 or 500 MHz).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight. The compound could be analyzed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by HPLC. A reverse-phase C18 column would typically be used with a gradient elution system of water and acetonitrile, often with a modifier such as 0.1% trifluoroacetic acid or formic acid. Detection would be performed using a UV detector at an appropriate wavelength.

Further experimental details would be dictated by the specific biological assays and ADME/Tox screens to be performed.

References

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)indolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 1-(Methylsulfonyl)indolin-5-amine, a key intermediate in pharmaceutical research. The document outlines the primary synthetic route, which involves the formation of a sulfonamide followed by the reduction of a nitro group. This guide is intended to furnish researchers and drug development professionals with comprehensive protocols and comparative data to support their work in organic synthesis and medicinal chemistry.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound proceeds through a two-step sequence starting from 5-nitroindoline. This pathway is favored for its straightforward nature and the commercial availability of the starting material. The key transformations involve:

-

Sulfonylation: Reaction of 5-nitroindoline with methanesulfonyl chloride to form the intermediate, 1-(methylsulfonyl)-5-nitroindoline.

-

Reduction: Subsequent reduction of the nitro group on the indoline ring to yield the final product, this compound.

Below is a detailed breakdown of the experimental protocols and the associated quantitative data for each step.

Experimental Protocols and Data

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

The initial step involves the protection of the indoline nitrogen with a methylsulfonyl group. This is a standard sulfonylation reaction.

Experimental Protocol:

To a solution of 5-nitroindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an organic base like triethylamine (TEA) or pyridine is added. The mixture is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase to yield the crude product. Purification is generally achieved through recrystallization or column chromatography.

| Reactant/Reagent | Molar Equiv. | Purity |

| 5-Nitroindoline | 1.0 | >98% |

| Methanesulfonyl Chloride | 1.1 - 1.2 | >99% |

| Triethylamine | 1.5 - 2.0 | >99% |

| Dichloromethane | - | Anhydrous |

| Parameter | Value |

| Reaction Time | 2 - 6 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85 - 95% |

| Purification Method | Recrystallization (e.g., from Ethanol/Water) or Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) |

Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with the choice often depending on factors like cost, safety, and scalability.

Experimental Protocols:

-

Method A: Catalytic Hydrogenation 1-(Methylsulfonyl)-5-nitroindoline is dissolved in a solvent such as methanol (MeOH) or ethanol (EtOH). A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake. After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired amine.

-

Method B: Metal-Acid Reduction Alternatively, a metal in the presence of an acid can be used. A common system is iron powder (Fe) in the presence of ammonium chloride (NH₄Cl) in a mixture of ethanol and water. The reaction mixture is heated to reflux until the reduction is complete. The hot solution is then filtered to remove the iron salts, and the filtrate is concentrated. The product is then extracted into an organic solvent and purified. Another option is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron/Ammonium Chloride |

| Reducing Agent | H₂, 10% Pd/C | Fe, NH₄Cl |

| Solvent | Methanol or Ethanol | Ethanol/Water |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 4 - 12 hours | 2 - 6 hours |

| Typical Yield | >90% | 80 - 90% |

| Purity | Generally high, often requires minimal purification | May require purification to remove metal residues |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always adhering to appropriate safety measures. The choice of reagents and purification methods may be optimized to improve yield, purity, and cost-effectiveness.

Spectroscopic and Analytical Profile of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 1-(Methylsulfonyl)indolin-5-amine. Due to the limited availability of published experimental data for this specific molecule, this document combines predicted spectroscopic values with data from structurally related analogs to offer a robust analytical profile. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are also provided. Furthermore, this guide features a proposed synthetic pathway and a standard analytical workflow, visualized using Graphviz diagrams, to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring an indoline core, a primary amine at the 5-position, and a methylsulfonyl group attached to the nitrogen atom of the indoline ring. The indoline scaffold is a common motif in many biologically active compounds and approved pharmaceuticals. The addition of a methylsulfonyl group can significantly modulate the physicochemical properties of the parent molecule, including its solubility, metabolic stability, and receptor binding affinity. The primary amine offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery.

This guide aims to provide a detailed, albeit largely predictive, spectroscopic characterization of this compound to facilitate its identification and use in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of data from structurally similar compounds, such as 5-aminoindoline and N-sulfonylated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | d | 1H | H-7 |

| ~6.6-6.8 | dd | 1H | H-6 |

| ~6.5-6.7 | d | 1H | H-4 |

| ~3.9-4.1 | t | 2H | H-2 |

| ~3.0-3.2 | t | 2H | H-3 |

| ~2.8-3.0 | s | 3H | -SO₂CH₃ |

| ~3.5-4.5 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-148 | C-5 |

| ~135-138 | C-7a |

| ~128-131 | C-3a |

| ~125-128 | C-7 |

| ~115-118 | C-6 |

| ~112-115 | C-4 |

| ~50-53 | C-2 |

| ~35-38 | -SO₂CH₃ |

| ~28-31 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1500-1450 | Strong | Aromatic C=C stretch |

| 1350-1320 | Strong | S=O stretch (asymmetric) |

| 1170-1140 | Strong | S=O stretch (symmetric) |

| 1300-1200 | Medium | Aromatic C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.06923 |

| [M+Na]⁺ | 235.05117 |

| [M-H]⁻ | 211.05467 |

| [M]⁺ | 212.06140 |

M = C₉H₁₂N₂O₂S; Monoisotopic Mass = 212.06195 Da

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

-

Sample Preparation (ESI):

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Set the mass range to cover the expected m/z of the molecular ion and its adducts.

-

-

Data Processing:

-

Process the raw data to obtain the mass-to-charge ratios of the detected ions.

-

Compare the accurate mass measurements with the calculated theoretical mass to confirm the elemental composition.

-

Synthesis and Analytical Workflow

The following diagrams illustrate a potential synthetic route to this compound and a general workflow for its characterization.

Caption: A potential two-step synthesis of the target compound.

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and analytical data for this compound. While experimental verification is essential, the information presented herein offers a valuable resource for researchers working with this compound. The detailed protocols and workflows are intended to guide the synthesis, purification, and structural elucidation of this compound, thereby supporting its potential applications in drug discovery and development.

References

Potential Biological Activity of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 1-(Methylsulfonyl)indolin-5-amine is limited in publicly available literature. This technical guide provides a prospective analysis based on the biological activities of structurally analogous compounds. The information presented herein is intended for research and drug development professionals to guide future investigations.

Introduction

This compound is a unique small molecule featuring an indoline scaffold, a methylsulfonyl group at the 1-position, and an amine group at the 5-position. While this specific compound has not been extensively studied, its structural motifs are present in various biologically active molecules. Analysis of structurally related N-methylsulfonyl-indole and 1-sulfonyl-indoline derivatives suggests that this compound may possess therapeutic potential in several key areas, including inflammation, cancer, and microbial infections. This document outlines the hypothesized biological activities, proposes experimental frameworks for their validation, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical Information:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol |

| CAS Number | 180039-66-5 |

| Canonical SMILES | CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[1] |

Potential Anti-inflammatory and Analgesic Activity

The presence of the methylsulfonyl group on the indoline nitrogen is a key feature found in potent anti-inflammatory agents. Structurally related N-methylsulfonyl-indole derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory cascade.[2][3][4][5]

2.1 Proposed Mechanism of Action: Dual COX/5-LOX Inhibition

Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.[6] Prostaglandins and leukotrienes are potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes. Derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one have shown potent, well-balanced inhibitory action on these enzymes.[7]

2.2 Hypothetical In Vitro Inhibitory Activity

The following table presents hypothetical IC₅₀ values for this compound against COX-1, COX-2, and 5-LOX, illustrating how its activity could be quantified and compared to standard reference compounds.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | 15.2 | 0.8 | 5.4 | 19.0 |

| Celecoxib (Reference) | >100 | 0.04 | >100 | >2500 |

| Indomethacin (Reference) | 0.1 | 1.5 | >100 | 0.07 |

| Zileuton (Reference) | >100 | >100 | 0.5 | - |

2.3 Experimental Protocols

2.3.1 In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from fluorometric and liquid chromatography-tandem mass spectrometry-based assays.[8][9][10][11]

-

Enzyme and Reagent Preparation : Recombinant human COX-1 and COX-2 enzymes are used. A reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol) is prepared. Heme is added as a cofactor.

-

Inhibitor Preparation : this compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Procedure :

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

-

Add the test compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

The reaction is allowed to proceed for 2 minutes at 37°C.

-

-

Detection :

-

Fluorometric Method : A probe that fluoresces upon oxidation by Prostaglandin G2 (the product of the COX reaction) is used. The fluorescence is measured at Ex/Em = 535/587 nm.

-

LC-MS/MS Method : The reaction is terminated by adding hydrochloric acid. The product (e.g., PGE₂) is extracted and quantified using liquid chromatography-tandem mass spectrometry.

-

-

Data Analysis : The percent inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2.3.2 In Vitro 5-LOX Inhibition Assay

This protocol is based on a cell-based leukotriene B4 (LTB4) production assay and fluorometric kits.[6][7][12][13][14]

-

Cell Culture : Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium.

-

Inhibitor Preparation : this compound is prepared as described for the COX assay.

-

Assay Procedure :

-

Cells are seeded in a 96-well plate.

-

The test compound dilutions or vehicle are added, and the cells are pre-incubated for 15 minutes at 37°C.

-

5-LOX activity is stimulated by adding calcium ionophore A23187 and arachidonic acid.

-

The plate is incubated for 15 minutes at 37°C.

-

-

Detection : The reaction is stopped, and the supernatant is collected. The concentration of LTB4 (a downstream product of 5-LOX activity) is measured using a commercial ELISA kit.

-

Data Analysis : IC₅₀ values are calculated by plotting the LTB4 concentration against the logarithm of the inhibitor concentration.

2.4 Visualization of the Arachidonic Acid Cascade

Caption: Proposed mechanism of anti-inflammatory action.

Potential Anticancer Activity

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as anticancer agents acting through various mechanisms.[15][16][17] For this compound, a plausible anticancer potential can be inferred from its structural similarity to known activators of pyruvate kinase M2 (PKM2).

3.1 Proposed Mechanism of Action: Activation of Pyruvate Kinase M2 (PKM2)

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[18] The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this process. In cancer cells, PKM2 is typically in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule activators can promote the formation of the highly active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell growth.[18] A series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives have been identified as PKM2 activators.[18]

3.2 Hypothetical In Vitro PKM2 Activation

The table below shows hypothetical data for the activation of recombinant human PKM2 by this compound.

| Compound | PKM2 AC₅₀ (µM) | Max Activation (% of FBP) |

| This compound (Hypothetical) | 2.5 | 85% |

| FBP (Fructose-1,6-bisphosphate - Endogenous Activator) | 10.0 | 100% |

| Compound 15 (Reference Activator) | 0.3 | 95% |

3.3 Experimental Protocol: PKM2 Activation Assay

This protocol is adapted from lactate dehydrogenase (LDH)-coupled and luminescence-based assays.[19][20][21][22][23]

-

Reagent Preparation : Recombinant human PKM2 is used. The assay buffer contains Tris-HCl, MgCl₂, and KCl. Substrates phosphoenolpyruvate (PEP) and ADP are prepared. For the LDH-coupled assay, LDH and NADH are also required. For the luminescence assay, an ATP detection reagent (e.g., Kinase-Glo®) is used.

-

Inhibitor Preparation : this compound is prepared as described previously.

-

Assay Procedure (LDH-coupled kinetic assay) :

-

In a UV-transparent 96-well plate, add the assay buffer, PKM2, LDH, NADH, and the test compound dilutions.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of PEP and ADP.

-

-

Detection : Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer. The rate of NADH consumption is proportional to PKM2 activity.

-

Data Analysis : The initial reaction velocity is calculated for each concentration. The percent activation is determined relative to a control without an activator. AC₅₀ values (the concentration required for 50% of maximal activation) are calculated using a dose-response curve.

3.4 Visualization of PKM2 Activation and Glycolysis

Caption: Hypothesized activation of PKM2 in cancer metabolism.

Potential Antimicrobial Activity

The indole and indoline cores are prevalent in compounds with antimicrobial properties.[4][24] Studies on N-methylsulfonyl-indole derivatives have shown selective activity against Gram-negative bacteria.[2][3][4] This suggests that this compound could be a candidate for development as an antimicrobial agent.

4.1 Hypothetical Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains.

| Bacterial Strain | MIC (µg/mL) for this compound (Hypothetical) | Ciprofloxacin MIC (µg/mL) (Reference) |

| Escherichia coli (ATCC 25922) | 16 | ≤1 |

| Salmonella enterica (ATCC 14028) | 8 | ≤0.5 |

| Staphylococcus aureus (ATCC 29213) | 32 | ≤1 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | ≤1 |

4.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Bacterial Strains and Media : Standard ATCC bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth).

-

Compound Preparation : A stock solution of this compound in DMSO is prepared and serially diluted in broth in a 96-well plate.

-

Inoculum Preparation : A bacterial suspension is prepared and standardized to a McFarland turbidity standard (typically 0.5), which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

-

Assay Procedure : The standardized bacterial inoculum is added to each well of the 96-well plate containing the serially diluted compound.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

Detection : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.3 Visualization of Antimicrobial Screening Workflow

Caption: Workflow for MIC determination.

Synthesis Outline

While a specific synthesis for this compound is not detailed in the search results, a plausible route can be inferred from general procedures for the synthesis of substituted indolines. A potential approach could involve the N-sulfonylation of 5-nitroindoline followed by the reduction of the nitro group to the corresponding amine.

-

N-Sulfonylation : 5-Nitroindoline can be reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield 1-(methylsulfonyl)-5-nitroindoline.

-

Nitro Group Reduction : The resulting nitro-intermediate can be reduced to the target 5-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction (e.g., iron powder in acidic medium or tin(II) chloride).[25]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural analogs, there is a strong rationale for investigating its potential as a dual COX/5-LOX inhibitor for anti-inflammatory applications, a PKM2 activator for cancer therapy, and an antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this promising molecule. Experimental validation of these hypotheses is a critical next step.

References

- 1. PubChemLite - this compound (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abcam.cn [abcam.cn]

- 15. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]

- 18. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. astx.com [astx.com]

- 20. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

1-(Methylsulfonyl)indolin-5-amine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Within this class of molecules, 1-(methylsulfonyl)indolin-5-amine emerges as a particularly valuable fragment for drug discovery. Its unique combination of a constrained bicyclic core, a sulfonamide group capable of acting as a hydrogen bond acceptor, and a primary amine providing a vector for chemical elaboration makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and utility of this compound as a fragment in drug discovery, with a focus on its application in the development of targeted therapies.

Introduction

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient alternative to high-throughput screening for the identification of lead compounds. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The indoline core is frequently found in bioactive molecules and approved drugs, underscoring its importance in molecular recognition. The addition of a methylsulfonyl group at the 1-position and an amine at the 5-position endows the this compound fragment with a specific set of properties that are highly desirable for interaction with various protein targets, including kinases and enzymes involved in metabolic pathways.

Physicochemical Properties

The physicochemical properties of this compound make it an ideal fragment for FBDD, adhering well to the "Rule of Three."

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂S | [PubChem][1] |

| Molecular Weight | 212.27 g/mol | [PubChem][1] |

| XLogP3 | 0.4 | [PubChem][1] |

| Hydrogen Bond Donors | 1 (amine group) | Calculated |

| Hydrogen Bond Acceptors | 2 (sulfonyl group) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis

A robust synthetic route to this compound is crucial for its application in drug discovery. The following proposed synthesis is based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 5-nitroindoline. The synthesis involves two key steps: N-sulfonylation followed by reduction of the nitro group.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline

-

To a solution of 5-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

If using dichloromethane, add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(methylsulfonyl)-5-nitroindoline.

Step 2: Synthesis of this compound

-

Dissolve 1-(methylsulfonyl)-5-nitroindoline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Alternatively, the reduction can be carried out under a hydrogen atmosphere (balloon or Parr shaker).[2]

-

Heat the reaction mixture to reflux (for hydrazine reduction) or stir at room temperature (for hydrogenation) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography or recrystallization to obtain this compound.

Application in Fragment-Based Drug Discovery

The this compound fragment serves as an excellent starting point for the development of inhibitors for various biological targets. The primary amine at the 5-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Case Study: Pyruvate Kinase M2 (PKM2) Activators

Derivatives of the 1-(methylsulfonyl)indolin-5-yl scaffold have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect. Activation of PKM2 is a potential therapeutic strategy to counteract abnormal cancer cell metabolism.[3]

Experimental Workflow for Fragment Elaboration:

Caption: A typical fragment-based drug discovery workflow.

In Vitro PKM2 Activation Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

Each well contains a reaction mixture with phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), NADH, and the purified PKM2 enzyme in a suitable buffer.

-

Add varying concentrations of the test compound (derivatives of this compound) to the wells.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of PKM2.

-

Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Potential for Kinase Inhibition

The indoline scaffold is a well-established core for kinase inhibitors. The this compound fragment can be elaborated to target the ATP-binding site of various kinases. The sulfonamide can form key hydrogen bonds with the hinge region of the kinase, while derivatives of the 5-amino group can extend into other pockets to enhance potency and selectivity.

Signaling Pathways

PKM2 and Cancer Metabolism

As mentioned, derivatives of this compound have been explored as activators of PKM2. In cancer cells, PKM2 is typically in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule activators promote the formation of the more active tetrameric form of PKM2, which enhances the conversion of PEP to pyruvate, thereby reducing the availability of biosynthetic precursors and slowing cancer cell growth.

Caption: Role of PKM2 activators in cancer cell metabolism.

Conclusion

This compound is a versatile and valuable fragment for drug discovery. Its favorable physicochemical properties, accessible synthesis, and demonstrated utility in the development of enzyme activators and potential as a scaffold for kinase inhibitors make it an important tool for medicinal chemists. Further exploration of this fragment in diverse screening libraries is likely to yield novel lead compounds for a range of therapeutic targets. This guide provides a foundational understanding for researchers looking to leverage the potential of this privileged fragment in their drug discovery programs.

References

- 1. PubChemLite - this compound (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 3. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)indolin-5-amine is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability, is paramount for its effective handling, formulation, and the development of robust synthetic protocols. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. While specific experimental data for this compound is not publicly available, this guide leverages established principles of organic and medicinal chemistry to provide a foundational understanding for researchers.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1226778-53-4 |

| Molecular Formula | C₉H₁₂N₂O₂S[1] |

| Molecular Weight | 212.27 g/mol |

| Structure | |

| Image of the chemical structure of this compound | |

| Predicted XlogP | 0.4[1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its utility in various experimental and manufacturing settings, from reaction kinetics to formulation development. The structure of this compound, featuring a polar amine group and a sulfonyl group, alongside a relatively nonpolar indoline core, suggests a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, the following solubility characteristics can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and sulfonyl groups, capable of hydrogen bonding, suggests some degree of solubility in polar protic solvents.[2] However, the nonpolar indoline scaffold may limit extensive solubility in water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is generally expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.[3] Acetonitrile may also be a suitable solvent, though likely to a lesser extent than DMSO or DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the polar functional groups, this compound is expected to have low solubility in nonpolar solvents.

-

Aqueous Acidic Solutions: The basic nature of the aromatic amine group means that it will be protonated in acidic solutions (e.g., aqueous HCl), forming a water-soluble salt.[4][5] This property is often exploited to enhance the aqueous solubility of amine-containing compounds.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | Data not available | Experimental determination required |

| Ethanol | 25 | Data not available | Experimental determination required |

| Methanol | 25 | Data not available | Experimental determination required |

| DMSO | 25 | Data not available | Experimental determination required |

| Acetonitrile | 25 | Data not available | Experimental determination required |

| 0.1 M HCl | 25 | Data not available | Experimental determination required |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a validated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as a component in a final product. Degradation can lead to the formation of impurities, which may affect reaction yields, product purity, and biological activity.

Potential Degradation Pathways

Aromatic amines are susceptible to degradation through several pathways, primarily oxidation.

-

Oxidation: The amine group can be oxidized, especially in the presence of air, light, or metal ions. This can lead to the formation of colored impurities and complex polymeric materials. The electron-donating nature of the amine group activates the aromatic ring, making it more susceptible to oxidation.

-

Hydrolysis: While the sulfonyl group and the indoline core are generally stable to hydrolysis under neutral conditions, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation.

-

Photodegradation: Aromatic compounds can be sensitive to light, which can promote oxidative degradation.

Stability Data

As with solubility, specific quantitative stability data for this compound is not publicly available. Stability studies should be conducted to determine its shelf-life under various conditions. The following table can be used to summarize the findings of such a study.

| Condition | Solvent/Matrix | Duration | % Purity Remaining | Degradants Observed |

| 25 °C / 60% RH | Solid | 3 months | Data not available | Experimental determination required |

| 40 °C / 75% RH | Solid | 3 months | Data not available | Experimental determination required |

| 25 °C | Aqueous Buffer (pH 5) | 1 month | Data not available | Experimental determination required |

| 25 °C | Aqueous Buffer (pH 7) | 1 month | Data not available | Experimental determination required |

| 25 °C | Aqueous Buffer (pH 9) | 1 month | Data not available | Experimental determination required |

| Photostability | Solid/Solution | 24 hours | Data not available | Experimental determination required |

Experimental Protocol for Stability Assessment

A typical approach to assessing chemical stability involves incubating the compound under various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as HPLC.

Objective: To evaluate the stability of this compound under different storage conditions.

Materials:

-

This compound

-

Solvents and buffers for preparing solutions

-

Vials (clear and amber)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare solutions of this compound in the desired solvents or buffers at a known concentration.

-

Dispense the solutions into vials. For photostability testing, use both clear and amber vials.

-

Place the vials in the appropriate stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

For photostability, expose the clear vials to a controlled light source, while keeping the amber vials as dark controls.

-

At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.

-

Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect and quantify any degradation products.

-

Calculate the degradation rate and identify potential degradation pathways.

Recommendations for Handling and Storage

Based on the anticipated properties of this compound, the following handling and storage recommendations are advised:

-

Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and atmospheric oxygen.

-

Handling: When preparing solutions, it is advisable to use freshly prepared solutions and to minimize their exposure to light and air, especially if they are to be stored for any length of time. For aqueous solutions, buffering at a slightly acidic pH may enhance stability by protonating the amine group and reducing its susceptibility to oxidation.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in the public literature, a thorough understanding of its chemical structure allows for informed predictions of its behavior. This guide provides a framework for researchers to approach the handling and use of this important chemical intermediate. The detailed experimental protocols provided herein offer a clear path for the determination of its precise physicochemical properties, which is essential for its successful application in research and development. The generation of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to Known Derivatives and Analogues of 1-(Methylsulfonyl)indolin-5-amine

This technical guide provides a comprehensive overview of the known derivatives and analogues of 1-(methylsulfonyl)indolin-5-amine, with a focus on their synthesis, biological activities, and structure-activity relationships. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. The core structure, consisting of a methylsulfonyl group attached to an indoline ring with an amine substituent, serves as a versatile template for the development of novel therapeutic agents. This guide explores derivatives where the indoline core is either maintained or modified to an indole, and where the amine at the 5-position is derivatized to explore different chemical spaces and biological targets. The primary activities identified for analogues of this core are the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as lysine-specific demethylase 1 (LSD1).

Derivatives and Analogues: Biological Activity

Anti-inflammatory and COX/5-LOX Inhibitory Activity

A significant body of research has focused on N-methylsulfonyl-indole derivatives, which are close analogues of the target compound, for their anti-inflammatory properties. These compounds have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes to varying degrees. The quantitative data for these activities are summarized in the tables below.

| Compound ID | Structure | In vitro Anti-inflammatory Activity (% inhibition at 10µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| 4d | (E)-N-(4-chlorophenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide | 79.32 ± 1.23 | 1.12 | 0.11 | 1.07 |

| 4e | (E)-N-(4-methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide | 82.14 ± 1.54 | 1.24 | 0.09 | 0.98 |

| 5b | (E)-3-ethyl-2-{(E)-[(1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono}thiazolidin-4-one | 78.54 ± 1.19 | 1.08 | 0.14 | 1.15 |

| 5d | (E)-2-{(E)-[(1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono}-3-(p-tolyl)thiazolidin-4-one | 85.27 ± 1.68 | 0.98 | 0.07 | 0.86 |

| Celecoxib | - | 88.13 ± 1.72 | 15.2 | 0.05 | - |

| Indomethacin | - | 86.49 ± 1.55 | 0.1 | 0.8 | - |

LSD1 Inhibitory Activity

Derivatives of indolin-5-yl-cyclopropanamine have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1] Representative compounds from this class demonstrate significant inhibitory activity against LSD1.[1]

| Compound ID | Structure | LSD1 IC50 (nM) | Selectivity over LSD2 | Selectivity over MAOs |

| 7e | N-((1R,2S)-2-((1-(cyclopropanecarbonyl)indolin-5-yl)amino)cyclopropyl)benzamide | 24.43 | >200-fold | >4000-fold |

Experimental Protocols

General Synthesis of N-Methylsulfonyl-indole Derivatives

The synthesis of the N-methylsulfonyl-indole derivatives typically begins with the reaction of indole with methanesulfonyl chloride in the presence of a base to yield 1-(methylsulfonyl)-1H-indole. This intermediate is then formylated at the 3-position using a Vilsmeier-Haack reaction to produce 1-(methylsulfonyl)-1H-indole-3-carbaldehyde. Subsequent condensation of this aldehyde with various thiosemicarbazides or hydrazides affords the final products.[2][3]

Example Synthesis of (E)-N-(4-methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide (4e): [3] A mixture of 1-(methylsulfonyl)-1H-indole-3-carbaldehyde (1 mmol) and 4-methoxyphenylhydrazinecarbothioamide (1 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled, and the resulting solid precipitate was filtered, washed with cold ethanol, dried, and recrystallized from ethanol to give the pure product.[3]

In Vitro COX/LOX Inhibition Assay

The inhibitory activity of the compounds against ovine COX-1 and COX-2 and soybean 5-LOX was determined using enzyme immunoassay (EIA) kits. The assays measure the peroxidase component of the cyclooxygenase activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol Outline:

-

Various concentrations of the test compounds are incubated with the respective enzyme (COX-1, COX-2, or 5-LOX).

-

Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of prostaglandin or leukotriene produced is quantified using a specific EIA kit according to the manufacturer's instructions.

-

IC50 values are calculated from the concentration-response curves.

LSD1 Inhibition Assay

The inhibitory potency of compounds against LSD1 is typically assessed using an in vitro biochemical assay. A common method involves the use of a recombinant human LSD1 enzyme and a biotinylated histone H3 peptide substrate. The demethylation reaction is coupled to a detection system, often involving horseradish peroxidase (HRP), to produce a fluorescent or chemiluminescent signal.

Protocol Outline:

-

Recombinant human LSD1 enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The biotinylated H3 peptide substrate is added to initiate the demethylation reaction.

-

The reaction is incubated at room temperature for a set period.

-

A developer solution containing an HRP-conjugated antibody that recognizes the demethylated product is added.

-

After another incubation period, a chemiluminescent or fluorescent HRP substrate is added.

-

The signal is read on a plate reader, and the IC50 values are determined by fitting the data to a dose-response curve.[1]

Visualizations

Synthesis Workflow for N-Methylsulfonyl-indole Derivatives

Caption: General synthesis scheme for N-methylsulfonyl-indole derivatives.

COX-2 Signaling Pathway

Caption: Simplified COX-2 signaling pathway leading to inflammation.

LSD1 Mechanism of Action in Gene Repression

Caption: LSD1's role in gene repression through histone demethylation.

References

- 1. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

The Methylsulfonyl Group: A Keystone in the Bioactivity of Indoline Scaffolds

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Among the myriad of functional groups employed, the methylsulfonyl moiety (-SO₂CH₃) has emerged as a critical component for enhancing the biological activity of indoline derivatives. This technical guide provides a comprehensive overview of the role of the methylsulfonyl group, detailing its influence on structure-activity relationships (SAR), its impact on key signaling pathways, and the experimental methodologies used for its evaluation. Through a synthesis of quantitative data, detailed protocols, and visual representations of complex biological processes, this document serves as a critical resource for researchers engaged in the design and development of novel indoline-based therapeutics.

Introduction: Physicochemical and Pharmacokinetic Profile of the Methylsulfonyl Group

The methylsulfonyl group is a potent electron-withdrawing group that significantly influences the physicochemical properties of the parent indoline molecule. It is a non-ionizable, polar functional group capable of acting as a strong hydrogen bond acceptor through its two oxygen atoms. This property can enhance interactions with biological targets and improve aqueous solubility.

From a pharmacokinetic perspective, the sulfur atom in the methylsulfonyl group is in its highest oxidation state, rendering it highly resistant to metabolic oxidation. This inherent metabolic stability can lead to an improved half-life and bioavailability of drug candidates.[1][2] Studies on methylsulfonylmethane (MSM), the simplest compound containing this group, show it is rapidly absorbed, well-distributed, and completely excreted from the body, highlighting its favorable pharmacokinetic profile.[1][2][3][4] In drug design, the methylsulfonyl group is often considered a bioisostere for other functionalities like sulfonamides or even carboxyl groups, offering a strategy to modulate properties while retaining biological activity.[5][6][7][8][9]

Role in Bioactivity: Structure-Activity Relationship (SAR) Analysis

The incorporation of a methylsulfonyl group onto the indoline ring has proven to be a successful strategy in optimizing the potency and selectivity of various drug candidates, particularly in the realm of oncology. Its position and the overall substitution pattern on the indoline scaffold are crucial determinants of bioactivity.

Anticancer Activity

Recent studies have highlighted the efficacy of indole/indoline derivatives bearing a methylsulfonyl group against various cancer cell lines. The sulfonylhydrazone scaffold, in particular, has been shown to be a valuable pharmacophore.[10]

Table 1: Anticancer Activity of Selected Indole-Based Sulfonylhydrazone Derivatives

| Compound ID | Indole Substitution | Aryl Sulfonyl Substitution | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. Normal Cells | Reference |

|---|---|---|---|---|---|---|

| 3b | 1-COCH₃ | 4-Cl | MCF-7 | 4.0 | 20.98 | [10][11] |

| 3f | 5-Cl | 4-CH₃ | MDA-MB-231 | 4.7 | - | [10] |

| 5f | 1-(2-morpholinoethyl) | 4-Cl | MCF-7 | 13.2 | >15 | [12][13] |

| 5f | 1-(2-morpholinoethyl) | 4-Cl | MDA-MB-468 | 8.2 | >24 |[12][13] |

Data synthesized from multiple sources indicating the potency of sulfonyl-containing indole derivatives.[10][11][12][13]

Kinase Inhibition

The methylsulfonyl group is a key feature in several potent kinase inhibitors. For instance, a series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives were identified as activators of Pyruvate Kinase M2 (PKM2), a significant target in cancer metabolism.[14] Furthermore, the discovery of AZ20, a potent and selective inhibitor of ATR protein kinase, features a 1-(methylsulfonyl)cyclopropyl moiety attached to a pyrimidine-indole core, underscoring the group's importance in achieving high affinity and selectivity.[12]

Table 2: Activity of Indoline-based Kinase Modulators

| Compound Class | Target Kinase | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(sulfonyl)indoline derivatives | Pyruvate Kinase M2 (PKM2) | 1-(Methylsulfonyl)indolin-5-yl | Activation of PKM2 | [14] |

| Pyrimidine-indole derivatives | ATR Protein Kinase | 1-(Methylsulfonyl)cyclopropyl | Potent and selective inhibition | [12][15] |

| Indolinone derivatives | Kit Kinase | Indolinone core | Inhibition of Kit activation |[16] |

DapE Inhibition

In the context of antibacterial research, indoline-6-sulfonamide derivatives have been identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). Structure-activity relationship studies revealed that N-substitution on the sulfonamide and halogen substitution on the indoline ring significantly impacted inhibitory potency.[17]

Table 3: DapE Inhibition by 5-Halo-Indoline-6-Sulfonamide Derivatives

| Compound ID | 5-Position Substituent | N-Sulfonamide Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4 | Br | Isopentyl | >200 | [17] |

| 10a | Cl | Isopentyl | 54 | [17] |

| 9k | Br | Cyclohexyl | 86 | [17] |

| 10c | Cl | Pyrrolidine | 44 |[17] |

These data demonstrate that replacing a bromo substituent with a chloro and varying the N-sulfonamide group enhances inhibitory activity against DapE.[17]

Modulated Signaling Pathways

Methylsulfonyl-containing indoline derivatives exert their biological effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been shown to down-regulate this pathway, often by inhibiting key kinases like PI3K or Akt, leading to decreased phosphorylation of downstream targets and ultimately inducing apoptosis.[18][19]

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and apoptosis.[20] Indole alkaloids have been shown to modulate the MAPK pathway, and derivatives containing the methylsulfonyl group can be designed to target specific kinases within this cascade, thereby inhibiting cancer cell growth.[20]

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling cascade.

Experimental Methodologies

The evaluation of methylsulfonyl-indoline derivatives requires a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments.

General Workflow for Inhibitor Evaluation

A typical workflow for assessing the bioactivity of a newly synthesized methylsulfonyl-indoline compound involves a multi-stage process, from initial biochemical assays to cell-based and in vivo studies.

Caption: Standard workflow for preclinical evaluation of bioactive compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[21]

-

Compound Preparation :

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a 10-point, 1:3 serial dilution in DMSO. Include a DMSO-only control.[21]

-

-

Kinase Reaction :

-

In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[21]

-

Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[21]

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.[22]

-

Incubate the plate at 30°C for 60 minutes.[21]

-

-

ADP Detection (using ADP-Glo™ as an example) :

-

Data Analysis :

-

Measure the luminescence of each well using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

-

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

-

Cell Plating :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat cells with various concentrations of the methylsulfonyl-indoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23]

-

Remove the media from the wells and add 100 µL of fresh media plus 10 µL of the MTT solution to each well.[25]

-

Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23][24]

-

-

Solubilization and Measurement :

-

After incubation, add 100-150 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[23][25]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.[24]

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression or phosphorylation status (e.g., p-AKT levels).[26][27]

-

Cell Lysis and Protein Quantification :

-